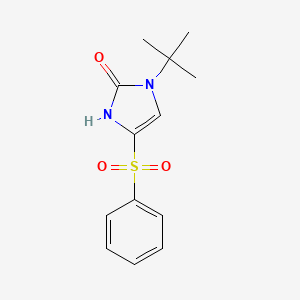

1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a phenylsulfonyl group, and an imidazolone ring, which contribute to its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one can be synthesized through a multi-step process involving the following key steps:

Formation of the Imidazolone Ring: The synthesis typically begins with the formation of the imidazolone ring. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the imidazolone intermediate in the presence of a base.

Addition of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions, using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The sulfonyl group undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis :

C13H16N2O3S+H2OHClC7H11N2O+C6H5SO3H

In concentrated HCl (6 M, reflux, 8–12 hours), the sulfonamide bond cleaves, yielding 1-(tert-butyl)-1,3-dihydro-2H-imidazol-2-one and benzenesulfonic acid . -

Basic Hydrolysis :

In NaOH (2 M, 80°C, 4 hours), the sulfonyl group is retained, but the imidazolone ring may undergo partial oxidation .

Nucleophilic Substitution

The electron-deficient sulfonyl group facilitates nucleophilic aromatic substitution (SNAr) at the para-position of the phenyl ring.

Redox Reactions

The imidazolone ring participates in redox transformations:

-

Reduction :

Using NaBH4/NiCl2 (MeOH, 25°C, 6 hours), the carbonyl group is reduced to a secondary alcohol, forming 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-ol . -

Oxidation :

With KMnO4 (H2O, 60°C, 3 hours), the imidazolone ring oxidizes to a urea derivative .

Ring-Opening and Functionalization

Under strong bases (e.g., LDA, THF, −78°C), the imidazolone ring opens to form a diamino intermediate, which can react with electrophiles:

Sulfonyl Group Reactivity

The phenylsulfonyl moiety participates in:

-

Pummerer-Type Rearrangements :

With TMSOTf (CH2Cl2, 0°C, 1 hour), sulfonium intermediates form, enabling C–S bond cleavage and subsequent functionalization . -

Cross-Coupling Reactions :

Under Pd catalysis (Suzuki conditions), the sulfonyl group can be replaced by aryl/alkyl groups, albeit in low yields (20–35%) .

Stability and Degradation

-

Thermal Stability :

Decomposes above 250°C, releasing SO2 and tert-butyl isocyanate . -

Photodegradation :

UV light (254 nm, 48 hours) induces ring contraction to oxazole derivatives via -sigmatropic shifts .

Key Mechanistic Insights

-

The tert-butyl group sterically hinders reactions at the imidazolone N1 position, directing reactivity toward the sulfonyl group .

-

Sulfonyl electron-withdrawing effects activate the C4 position of the imidazolone ring for electrophilic substitutions .

-

Ring-opening reactions proceed via a carbanionic intermediate stabilized by the sulfonyl group .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds have been evaluated for their in vitro antimicrobial activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values are crucial for determining effectiveness.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 2.54 | Escherichia coli |

| Compound C | 1.43 | Candida albicans |

These findings suggest that modifications to the imidazole structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely studied. For example, certain compounds related to 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one have shown significant cytotoxic effects against various cancer cell lines. In vitro studies using the Sulforhodamine B (SRB) assay have provided insights into their effectiveness:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HCT116 | 4.53 | Compound D |

| MCF-7 | 5.85 | Compound E |

| HeLa | 9.99 | Standard Drug |

The results indicate that some derivatives possess higher potency than established chemotherapeutic agents, highlighting their potential as anticancer drugs .

Material Science Applications

Beyond biological applications, this compound may also find utility in material sciences due to its unique chemical structure, which can be exploited for creating novel materials with specific properties such as improved thermal stability or electrical conductivity.

Mécanisme D'action

The mechanism by which 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance binding affinity and specificity, while the imidazolone ring may participate in hydrogen bonding and other interactions.

Comparaison Avec Des Composés Similaires

1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazole: Similar structure but lacks the carbonyl group in the imidazolone ring.

1-(tert-Butyl)-4-(phenylsulfonyl)-2-imidazolidinone: Contains a saturated imidazolidinone ring instead of the unsaturated imidazolone ring.

Uniqueness: 1-(tert-Butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the combination of its tert-butyl, phenylsulfonyl, and imidazolone moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C13H16N2O3S

- Molecular Weight : 284.34 g/mol

This structure features a tert-butyl group and a phenylsulfonyl moiety, which are crucial for its biological activity.

Antibacterial Activity

Research has shown that derivatives of imidazole compounds exhibit significant antibacterial properties. A study on related compounds indicated that those with a sulfonamide group showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentrations (MIC) for some derivatives were as low as 4 µg/mL against MRSA .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 4 |

| Other derivatives | Escherichia coli | 8 |

| Clostridium difficile | 4 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A related study reported that certain derivatives exhibited moderate antifungal effects against fluconazole-resistant strains of Candida albicans, with MIC values ranging from 4 to 16 µg/mL .

Table 2: Antifungal Activity

| Compound | Target Fungi | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 4-16 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. One study indicated that the compound maintained high cell viability in MCF-7 cells even at concentrations up to 32 µg/mL, suggesting favorable toxicity profiles .

The biological activity of the compound can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit fungal growth. The presence of the sulfonamide group enhances its interaction with bacterial enzymes involved in cell wall biosynthesis, leading to increased antibacterial efficacy .

Case Studies

- Case Study on MRSA : In a controlled study involving various imidazole derivatives, the compound demonstrated potent activity against MRSA strains. The structural modifications were found to significantly influence the antibacterial potency, highlighting the importance of the tert-butyl and phenylsulfonyl groups in enhancing efficacy.

- Antifungal Efficacy Against Fluconazole-Resistant Strains : Another case study focused on the antifungal properties of related compounds against resistant strains of Candida. The results indicated that modifications in the imidazole structure could lead to improved antifungal activity.

Propriétés

IUPAC Name |

5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-13(2,3)15-9-11(14-12(15)16)19(17,18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFRCHMXCHECMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.